methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate
Description
Methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate is a pyridazinone derivative characterized by a benzoate ester core linked to a 3,4-dimethoxyphenyl-substituted pyridazinone ring via a methylene bridge. Its molecular formula is C₂₂H₂₁N₃O₆ (MW: 423.42 g/mol) . Key physicochemical properties include a logP of ~2.68 (indicating moderate lipophilicity), a polar surface area of 88.132 Ų, and one hydrogen bond donor, suggesting moderate solubility in aqueous environments . The compound is achiral, simplifying its synthesis and purification.
Properties
IUPAC Name |
methyl 4-[[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-10-8-16(12-19(18)27-2)17-9-11-20(24)23(22-17)13-14-4-6-15(7-5-14)21(25)28-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGITNCCPVKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate typically involves multi-step organic reactions. One common route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the pyridazinone core. This intermediate is then coupled with methyl 4-bromobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyridazinone-Based Analogues
Sulphonyl Pyridazine Derivatives (7a-f)
- Structure : Replace the benzoate ester with sulphonamide/sulphonate groups (e.g., 7a: 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) .
- Key Differences :
- Solubility : Sulphonamide groups enhance aqueous solubility compared to the benzoate ester.
- Bioactivity : Sulphonates are often associated with enzyme inhibition (e.g., carbonic anhydrase) due to strong hydrogen-bonding capacity.
Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273)
- Structure : Ethyl benzoates with pyridazine (I-6230), methylpyridazine (I-6232), or methylisoxazole (I-6273) substituents .
- Key Differences :
- Heterocycle Variation : Pyridazine vs. isoxazole alters electronic properties and binding affinity.
- Ester Chain : Ethyl vs. methyl ester may affect metabolic stability.
Dimethoxyphenyl-Containing Analogues
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1) Structure: A butanoate chain linked to 3,4-dimethoxyphenyl, lacking the pyridazinone core . Key Differences:
- Pharmacophore: Absence of pyridazinone limits its interaction with pyridazinone-specific targets.
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structure : Complex heterocycles with 3,4-dimethoxyphenyl and diverse substituents (e.g., piperidinyl, oxetanyl) .
- Key Differences :
- Core Heterocycle: Pyrido-pyrimidinone vs.
- Substituents : Bulky groups (e.g., tetrahydropyridin-4-yl) may enhance blood-brain barrier penetration.
Physicochemical Properties
*Estimated from structural analogs.
- Lipophilicity : The target compound (logP 2.68) is more lipophilic than sulphonate derivatives (logP ~1.5) but less than ethyl benzoates (logP ~3.1), balancing membrane permeability and solubility.
- Polar Surface Area : Higher polarity in sulphonate derivatives (~120 Ų) may limit CNS activity compared to the target compound (~88 Ų).
Pharmacological Potential
- Pyridazinones: Known for phosphodiesterase (PDE) inhibition and antiplatelet effects. The 3,4-dimethoxyphenyl group may enhance binding to adenosine receptors .
- Sulphonates (7a-f): Potential carbonic anhydrase inhibitors due to sulphonamide motifs .
- Ethyl Benzoates (I-series) : Methylisoxazole derivatives (e.g., I-6273) show promise in kinase inhibition .
Biological Activity
Methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate is a complex organic compound with potential biological significance. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 443.5 g/mol
- CAS Number : 1246064-70-9
The compound features a pyridazinone core integrated with a dimethoxyphenyl group, which enhances its pharmacological profile. This unique structure is believed to facilitate interactions with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which has implications for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
| Compound | Target Enzyme | Inhibition Type | Potential Application |
|---|---|---|---|
| This compound | PDE4 | Competitive Inhibition | Asthma, COPD |
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects across various human cancer cell lines. Studies demonstrate its potent cytotoxicity, particularly in glioblastoma and neuroblastoma models. For instance, it was found that the compound significantly reduces cell viability in treated cultures, showcasing an LC value in the nanomolar range .
| Cell Line | LC Value (nM) | Effectiveness |
|---|---|---|
| U87 | 200 ± 60 | High |
| BE | 18.9 | Very High |
| SK | >300 | Moderate |
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Binding : The compound may bind to active sites of specific enzymes, inhibiting their function.
- Receptor Modulation : It could mimic natural ligands, altering receptor activities and downstream signaling pathways.
Study 1: PDE4 Inhibition and Anti-inflammatory Effects
In a recent study, this compound was tested for its ability to modulate inflammatory responses in vitro. The results indicated a significant reduction in pro-inflammatory cytokine release upon treatment with the compound, suggesting potential utility in inflammatory diseases .
Study 2: Anticancer Activity
A comprehensive evaluation of the compound's anticancer properties was conducted using a panel of cancer cell lines. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
